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Compound of Interest

Compound Name: Pranlukast hemihydrate

Cat. No.: B1239672

Spectroscopic Analysis of Pranlukast
Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Pranlukast hemihydrate (C27H23Ns04 - 0.5H20), a selective cysteinyl leukotriene receptor-1
antagonist used in the treatment of bronchial asthma. The following sections detail the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This document is intended to serve as a
valuable resource for researchers involved in the quality control, characterization, and further
development of this pharmaceutical compound.

Data Presentation

The quantitative spectroscopic data for Pranlukast hemihydrate is summarized in the tables
below for clear reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Detailed experimental 1H and 3C NMR data for Pranlukast hemihydrate is not extensively
available in public literature. Commercial suppliers confirm the use of NMR for structure
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verification, but do not publish the spectra.[1] Based on the molecular structure, the following

table outlines the expected signals.

H NMR (Expected Signals)

13C NMR (Expected Signals)

Aromatic Protons (8 7.0-9.0 ppm): Multiple
signals corresponding to the protons on the

benzopyran and benzamide phenyl rings.

Carbonyl Carbon (C=0,  ~170-180 ppm):
Signal for the ketone at C4 of the benzopyran

ring.

Amide Proton (-NH-, & ~10.0 ppm): A broad
singlet for the amide proton, which may be

exchangeable with D20.

Amide Carbon (C=0, & ~165 ppm): Signal for

the amide carbonyl group.

Vinyl Proton (=CH-, & ~6.5-7.0 ppm): Signal for

the proton at C3 of the benzopyran ring.

Tetrazole Carbon (C-N, & ~155-160 ppm):

Signal for the carbon atom in the tetrazole ring.

Alkoxy Protons (-O-CHz-, 4 ~4.0 ppm): A triplet
for the methylene group attached to the

phenoxy oxygen.

Aromatic & Vinyl Carbons (C=C, C=N, & ~100-
160 ppm): Multiple signals for the carbons of the
aromatic rings and the C2/C3 carbons of the

benzopyran.

Alkyl Protons (-CH2-, & 1.8-2.7 ppm): Multiplets
corresponding to the three methylene groups in

the phenylbutoxy chain.

Alkoxy Carbon (-O-CHz-, 6 ~68 ppm): Signal for
the carbon of the methylene group attached to

the phenoxy oxygen.

Tetrazole Proton (-NH-, variable): The position
of the tetrazole N-H proton can be highly

variable and may not be observed.

Alkyl Carbons (-CHz-, 6 ~25-30 ppm): Signals
for the carbons of the methylene groups in the

butoxy chain.

Note: The exact chemical shifts (&) and coupling constants (J) are dependent on the solvent,

concentration, and spectrometer frequency used.

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups present in the

molecule.
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Wavenumber (cm~?) Assignment Source

N-H Stretching (Amide and/or

~3100 [2]
Tetrazole)

~2940 C-H Stretching (Aliphatic) [2]

~1662 C=0 Stretching (Amide I) [2]
C=0 Stretching (y-pyrone

~1646 9 (v-py [2]
Ketone)

~1254 C-O-C stretching (Aryl Ether) [2]

Data obtained from Pranlukast Reference Standard (RS) using the potassium bromide disk
method.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation
pattern of Pranlukast.

Parameter Value Source
Molecular Formula C27H23Ns04 [3]
Molecular Weight (Anhydrous) 481.5 g/mol [3]
Molecular Weight

) 490.51 g/mol [2]
(Hemihydrate)

o Electrospray lonization (ESI),
lonization Mode _ [4]
Negative lon

Precursor lon [M-H]~ m/z 480.17 Calculated

Precursor lon [M+H]*

m/z 482.1823 [3]
(Observed)

Observed MS/MS Fragments

m/z 464.1, 454.1, 228.1 [3]
(M+H]%)
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Fragmentation data is typically generated via tandem mass spectrometry (MS/MS) to aid in
structural elucidation.

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of Pranlukast
hemihydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining *H and 3C NMR spectra.

o Sample Preparation: Accurately weigh approximately 5-10 mg of Pranlukast hemihydrate
and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs3) in a
standard 5 mm NMR tube. DMSO-ds is often used for its ability to dissolve a wide range of
compounds.[1]

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion and resolution.[1]

e 'H NMR Acquisition:
o Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

o Parameters: Acquire the spectrum using a standard pulse sequence. The spectral width
should be sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).

o Referencing: The chemical shifts are referenced to an internal standard, typically
Tetramethylsilane (TMS) at 0.00 ppm.[1]

e 13C NMR Acquisition:

o Parameters: Acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for all carbon signals. A sufficient number of scans are required to achieve an
adequate signal-to-noise ratio due to the low natural abundance of 13C.

o Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-de at
39.52 ppm).[1]
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the *H NMR signals to
determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol is based on the potassium bromide (KBr) disk method.[2]
o Sample Preparation:

o Grind a small amount (1-2 mg) of Pranlukast hemihydrate with approximately 100-200
mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous
powder is obtained.

o Transfer the powder mixture into a pellet-forming die.

o Press the powder under high pressure (several tons) using a hydraulic press to form a
thin, transparent or translucent disk.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for analysis.
e Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and place it in the spectrometer's beam path.

o Acquire the sample spectrum, typically in the range of 4000-400 cm~1.

o Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber
(cm~1). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol describes a general method using Liquid Chromatography-Mass Spectrometry
(LC-MS).
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o Sample Preparation: Prepare a dilute solution of Pranlukast hemihydrate (e.g., 1-10
pg/mL) in a suitable solvent mixture, such as acetonitrile/water or methanol/water,
compatible with the LC mobile phase.

 Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
mass spectrometer with an electrospray ionization (ESI) source is commonly used.[4][5]
Tandem mass spectrometers (e.g., QqQ, Q-TOF) are used for fragmentation studies.

e Liquid Chromatography (LC) Method:
o Column: A reverse-phase column (e.g., C18) is typically used.[5]

o Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g.,
water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g.,
acetonitrile or methanol).[5]

o Flow Rate: A typical flow rate is between 0.2-1.0 mL/min.
e Mass Spectrometry (MS) Method:
o lonization: ESI in either positive or negative ion mode.

o Acquisition: Acquire full scan mass spectra to identify the precursor ion (e.g., [M+H]* or
[M-H]").

o Tandem MS (MS/MS): For structural confirmation, select the precursor ion and subject it to
collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

o Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight of the
parent molecule and to identify its characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of Pranlukast hemihydrate.
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Caption: Workflow for the Spectroscopic Analysis of Pranlukast Hemihydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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